![molecular formula C9H6O5 B121205 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid CAS No. 62396-98-9](/img/structure/B121205.png)
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid is a chemical compound with the molecular formula C9H8O4 . It has a molecular weight of 180.15742 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid include a molecular weight of 180.15742 . Further details about its melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Pharmaceutical Research
This compound is a valuable precursor in the synthesis of benzodioxole derivatives . These derivatives are explored for their potential pharmacological activities. For instance, they are investigated for their α-amylase inhibitory activity , which is crucial in the management of diabetes by controlling blood sugar levels .
Agrochemical Development
In the field of agriculture, benzodioxole derivatives have been studied for their effects on plant growth. Some compounds have shown to significantly promote primary root growth in Arabidopsis at low concentrations, suggesting potential use in enhancing crop yields .
Flavoring Agent Synthesis
Although not directly related to 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid, its structural analogs have been synthesized and evaluated as flavoring agents in food products. These studies help in understanding the sensory properties that benzodioxole structures could impart .
Crystallography
The crystal structure of benzodioxole-related compounds provides insights into their molecular geometry and potential interactions. Such information is valuable for the design of new materials and drugs .
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit activity against various cancer cell lines , and have been used for the detection of carcinogenic lead .
Mode of Action
It’s worth noting that similar compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid may interact with its targets to induce changes in cell growth and division.
Biochemical Pathways
It’s plausible that the compound could influence pathways related to cell growth and division, given the observed effects of related compounds on cancer cells .
Result of Action
Related compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that the compound may have similar effects.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIPQXJHKXQJKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871448 | |
Record name | 1,3-Benzodioxol-5-yl(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid | |
CAS RN |
62396-98-9 | |
Record name | 1,3-Benzodioxol-5-yl(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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